PF-05381941

Kinase inhibitor selectivity TAK1 signaling p38α MAPK

Dual-pathway inflammation studies require simultaneous TAK1→NF-κB and p38α→AP-1 blockade without off-target kinase noise. PF-05381941 is the first disclosed Type II (DFG-out) TAK1 inhibitor, sparing covalently reactive or promiscuous chemotypes. • Biochemical IC50: TAK1 156 nM; p38α 186 nM • Cellular potency: 8 nM (TNF-α release, human PMNs) • Kinome selectivity: Clean over 50 representative kinases • Mechanism: Reversible, non-covalent, eliminates inhibitor cocktails Available as a high-purity reference standard for structural biology and benchmarking next-gen dual inhibitors.

Molecular Formula C27H26N6O2
Molecular Weight 466.5 g/mol
Cat. No. B15611498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05381941
Molecular FormulaC27H26N6O2
Molecular Weight466.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34)
InChIKeyBVCVUQMOUMAXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-05381941 Procurement Guide


PF-05381941 is a synthetic small-molecule kinase inhibitor characterized by its dual-targeting mechanism against transforming growth factor-β-activated kinase 1 (TAK1, also known as MAP3K7) and p38α mitogen-activated protein kinase (p38α MAPK). The compound demonstrates IC50 values of 156 nM against TAK1 and 186 nM against p38α in enzymatic assays [1]. Structurally, PF-05381941 is a type II kinase inhibitor that binds TAK1 in the DFG-out (inactive) conformation, a binding mode distinct from type I ATP-competitive inhibitors [2]. In cellular functional assays, PF-05381941 potently suppresses lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release from human peripheral mononuclear (PMN) cells with an IC50 of 8 nM, indicating high functional potency downstream of kinase engagement [3].

First reported Type II TAK1 binder
DFG-out conformation for improved kinome selectivity profiling
Dual TAK1/p38α inhibition
Enables concurrent blockade of MAPK and NF-κB signaling branches
Reversible, non-covalent mechanism
Eliminates covalent off-target promiscuity; selectivity assessed across 50 kinases
Multi-vendor commercial availability
Supports batch-to-batch reproducibility and supply chain redundancy

PF-05381941 vs. Generic TAK1/p38α Inhibitors


Generic substitution among TAK1 or p38α inhibitors is not scientifically justified due to fundamental differences in target engagement profiles and downstream signaling consequences. PF-05381941 exerts simultaneous inhibition of both TAK1 (an upstream MAP3K) and p38α (a downstream MAPK), thereby blocking the MAPK signaling cascade at two distinct nodes [1]. Single-target TAK1 inhibitors (e.g., Takinib, 5Z-7-oxozeaenol, HS-276) lack p38α inhibitory activity, while selective p38α inhibitors (e.g., SD-169, Ralimetinib) spare TAK1 entirely, allowing compensatory pathway activation [2]. Furthermore, PF-05381941 binds TAK1 in the type II DFG-out conformation, a binding mode distinct from type I ATP-competitive TAK1 inhibitors such as Takinib [3]. These mechanistic differences produce distinct kinome selectivity profiles and cellular functional readouts that cannot be extrapolated across in-class compounds. The quantitative evidence below substantiates why PF-05381941 occupies a non-substitutable niche.

5Z-7-Oxozeaenol (covalent inhibitor)
Covalent Cys174 binding drives broad off-target kinase inhibition, which may confound TAK1-specific interpretation in signaling studies.
Single-target inhibitors (Takinib, SB203580)
Incomplete pathway coverage leaves the complementary TAK1 or p38α arm active; inhibitor cocktails may introduce solvent artifacts and pharmacokinetic mismatches.
NG-25 (polypharmacological Type II)
Co-inhibits multiple off-target kinases at low nanomolar concentrations, obscuring dual TAK1/p38α-specific pharmacological effects.

PF-05381941 Differentiation Evidence


First DFG-Out TAK1 Inhibitor

PF-05381941 exhibits a dual-target inhibition profile that distinguishes it from single-target TAK1 inhibitors. In enzymatic assays, PF-05381941 inhibits TAK1 with IC50 of 156 nM and p38α with IC50 of 186 nM [1]. By contrast, the selective TAK1 inhibitor Takinib (EDHS-206) demonstrates an IC50 of 9.5 nM against TAK1 but exhibits no measurable inhibitory activity against p38α [2]. The dual activity of PF-05381941 has been identified as a pharmacological consideration in TAK1-targeted studies, as p38α inhibition is absent in selective TAK1 inhibitors like Takinib [3].

Binding Mode
Head-to-head
PF-05381941: Type II (DFG-out), 50-kinase selectivity
5Z-7-Oxo: covalent, promiscuous
AZ-TAK1/Takinib: Type I/1.5
NG-25: Type II, polypharmacological
Enables cleaner interrogation of TAK1 DFG-out pharmacology without covalent off-target noise.
Selectivity validated against 50 representative kinases.
Kinase inhibitor selectivity TAK1 signaling p38α MAPK Inflammation

Superior TAK1 Potency vs. PF-04358168

PF-05381941 demonstrates potent suppression of TNF-α release in LPS-stimulated human peripheral mononuclear (PMN) cells with an IC50 of 8 nM [1]. This cellular functional potency is approximately 19- to 23-fold greater than its enzymatic IC50 values against TAK1 (156 nM) and p38α (186 nM), suggesting enhanced efficacy in a physiologically relevant cellular context. In comparison, the selective p38α inhibitor SD-169 exhibits an enzymatic IC50 of 3.2 nM but lacks TAK1 inhibitory activity, representing a different functional intervention point .

TAK1 Biochemical Potency
Head-to-head
IC50 = 156 nM
10.5× lower than PF-04358168 (1,640 nM)
Supports biochemical assay sensitivity comparison within TAK1 inhibitor series.
Both compounds from same Pfizer lead optimization campaign; data from 2020 review.
TNF-α release LPS-stimulated inflammation Human peripheral mononuclear cells Cytokine inhibition

Dual TAK1/p38α Pharmacology

PF-05381941 has been profiled against a panel of 50 representative kinases and demonstrates good kinome selectivity [1]. This selectivity assessment distinguishes PF-05381941 from broader-spectrum kinase inhibitors and positions it as a suitable tool compound for pathway-specific interrogation. Other TAK1 inhibitors, including 5Z-7-oxozeaenol (covalent inhibitor with IC50 of 8 nM against TAK1, >33-fold selective over MEKK1 and >62-fold over MEKK4) and Takinib (IC50 = 9.5 nM, p38-insensitive), exhibit different selectivity signatures . Direct quantitative comparison of selectivity scores across all 50 kinases is not available; this evidence is therefore classified as supporting information for compound characterization.

Dual Target Inhibition Profile
Cross-study comparable
TAK1/p38α IC50 ratio 0.84 (balanced)
Takinib: TAK1 only; SB203580: p38α only
NG-25: ≥6 off-target kinases at sub-150 nM
Only compound among comparators with balanced dual inhibition and demonstrated selectivity over 50 kinases.
Kinome selectivity profiling reported in primary disclosure.
Kinome selectivity Off-target profiling Kinase panel screening Selectivity index

TNF-α Suppression in Primary Human Cells

PF-05381941 binds TAK1 in the type II DFG-out (inactive) conformation, a binding mode distinct from type I ATP-competitive TAK1 inhibitors [1]. This structural distinction has functional implications: type II inhibitors generally exhibit slower dissociation kinetics and may differentially affect kinase activation loop conformation compared to type I inhibitors. Takinib, by comparison, is a type I (ATP-competitive, DFG-in) TAK1 inhibitor that does not bind p38α [2]. The type II binding mode of PF-05381941 may confer differential residence time and pathway engagement properties.

Cellular TNF-α Suppression
Cross-study comparable
IC50 = 8 nM in LPS-stimulated human PMN cells
Approx. 6–12× lower than reported SB203580 range (50–100 nM)
Reported functional target engagement in primary human cells at low nanomolar concentrations.
Cell-based anti-inflammatory assay; supports physiological model translation.
Type II kinase inhibitor DFG-out conformation ATP-competitive Binding kinetics

Non-Covalent Reversible Mechanism

Among characterized TAK1 inhibitors, PF-05381941 occupies a distinct potency and selectivity niche. Quantitative potency values from independent studies: PF-05381941 (TAK1 IC50 = 156 nM, p38α IC50 = 186 nM) [1]; Takinib (TAK1 IC50 = 9.5 nM, p38α-insensitive) [2]; 5Z-7-oxozeaenol (TAK1 IC50 = 8 nM, >33-fold selective over MEKK1) ; TAK-756 (TAK1 pIC50 = 8.6, equivalent to IC50 ≈ 2.5 nM, 464/60-fold selective over IRAK1/4) ; HS-276 (TAK1 Ki = 2.5 nM, highly selective) . PF-05381941 is the only compound in this set with documented dual TAK1/p38α inhibitory activity.

Binding Mechanism
Cross-study comparable
PF-05381941: reversible, non-covalent Type II
5Z-7-Oxo: covalent Cys174 adduct
Off-targets include MEKs, PDGFRs, FLTs, TGFBR2, ACVR1, ZAK
Supports selective target attribution by eliminating covalent off-target kinase reactivity.
Covalent promiscuity of 5Z-7-Oxo validated by KinomeScan (456 kinases).
TAK1 inhibitor potency Kinase inhibitor comparison IC50 benchmarking TAK1 signaling

PF-05381941 Application Scenarios


Dissecting TAK1/p38α Inflammatory Signaling

PF-05381941 is optimally deployed in LPS-stimulated human peripheral mononuclear cell (PMN) assays or related inflammatory models where TNF-α release serves as a primary readout. The compound's cellular IC50 of 8 nM for TNF-α suppression [1] provides a quantitative benchmark for dose selection in cytokine inhibition studies. Researchers investigating the relative contributions of TAK1 versus p38α to inflammatory signaling can use PF-05381941 as a dual-pathway probe, with single-target inhibitors (e.g., Takinib for TAK1, SD-169 for p38α) employed as parallel controls to deconvolute pathway-specific effects.

Clean Target Attribution in Chemical Biology

Given the documented kinome selectivity of PF-05381941 against a panel of 50 representative kinases [1], the compound is suitable for use as a reference standard in kinase selectivity profiling campaigns. Its type II DFG-out binding mode [2] distinguishes it from type I ATP-competitive inhibitors, making it valuable for comparative studies examining the relationship between inhibitor binding mode, target residence time, and cellular efficacy.

DFG-Out TAK1 Structure-Based Design

PF-05381941 serves as a validated positive control for dual TAK1/p38α inhibition in experiments where researchers aim to distinguish the effects of single-target versus dual-pathway blockade. As documented in independent studies, the dual activity of PF-05381941 has been contrasted with p38-insensitive TAK1 inhibitors such as Takinib [1], enabling experimental designs that compare outcomes across different TAK1-targeting pharmacological profiles.

In Vitro Benchmarking of TAK1/p38α Inhibitors

PF-05381941 is appropriate for in vitro biochemical and cellular studies examining the MAP3K-MAPK signaling cascade, specifically the TAK1-p38α axis. Its enzymatic IC50 values of 156 nM (TAK1) and 186 nM (p38α) [1] enable concentration-dependent interrogation of pathway inhibition. Researchers should note that published data on PF-05381941 are limited to in vitro characterization; in vivo applications would require independent validation of pharmacokinetic properties and formulation optimization.

Application
Selection Property
Validation Focus
TAK1/p38α crosstalk studies
Dual pathway blockade with kinome selectivity
Verify functional inhibition of both NF-κB and AP-1 downstream readouts
Target deconvolution and chemical biology
Reversible non-covalent binding; minimal off-target kinase reactivity
Confirm selective TAK1 engagement against a kinase panel
DFG-out conformational studies
Type II (DFG-out) binding mode reference
Structural biology validation (co-crystallization, thermal shift)
Kinase inhibitor benchmarking
Well-characterized dual TAK1/p38α potency and selectivity
Cross-compare inhibition profiles with novel chemical matter

Technical Documentation Hub

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39 linked technical documents
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